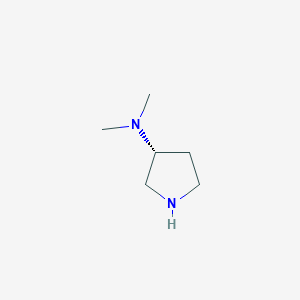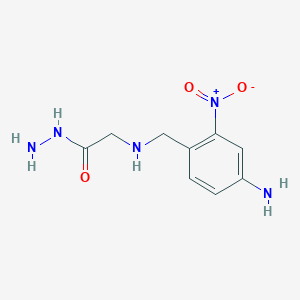
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide, commonly known as ANG, is a chemical compound that has been widely used in scientific research for its unique properties. ANG is a synthetic derivative of glycylhydrazide, a small molecule that has been shown to have anticonvulsant and neuroprotective effects. ANG, on the other hand, has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of ANG as a proteasome inhibitor is not fully understood. However, it is thought to bind to the active site of the proteasome, preventing the degradation of target proteins. This leads to an accumulation of proteins in cells, which can have both beneficial and detrimental effects depending on the context.
生化学的および生理学的効果
In addition to its proteasome inhibitory effects, ANG has been found to have a wide range of other biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system. These effects make ANG a valuable tool for researchers in various fields, including cancer biology, immunology, and neuroscience.
実験室実験の利点と制限
One of the main advantages of ANG is its specificity as a proteasome inhibitor. Unlike other compounds that inhibit the proteasome, ANG has been shown to have minimal effects on other cellular processes. This specificity allows researchers to study the effects of proteasome inhibition without confounding factors. However, ANG also has some limitations. For example, it is relatively unstable and can degrade over time, leading to inconsistent results in experiments. Additionally, ANG has poor solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
Despite its widespread use in scientific research, there is still much to learn about ANG's properties and potential applications. Some future directions for research include:
- Further elucidation of ANG's mechanism of action as a proteasome inhibitor
- Investigation of ANG's effects on other cellular processes, such as autophagy and DNA repair
- Development of more stable and soluble derivatives of ANG for use in experiments
- Exploration of ANG's potential therapeutic applications in diseases such as cancer and neurodegenerative disorders
In conclusion, N-(4-Amino-2-nitrotoluinyl)glycylhydrazide is a valuable tool for researchers in various fields due to its unique properties. Its specificity as a proteasome inhibitor and wide range of biochemical and physiological effects make it a valuable tool for studying cellular processes and potential therapeutic applications. However, further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of ANG involves the reaction of 4-nitro-o-toluidine with glycylhydrazide. The resulting compound is then purified using various techniques, including recrystallization and column chromatography. The purity of the final product is critical, as impurities can affect the compound's properties and lead to inconsistent results in experiments.
科学的研究の応用
ANG has been widely used in scientific research due to its unique properties. One of the most significant applications of ANG is as a proteasome inhibitor. The proteasome is a large protein complex that plays a critical role in the degradation of damaged or unwanted proteins in cells. Inhibition of the proteasome has been shown to have therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
特性
CAS番号 |
129462-42-6 |
|---|---|
製品名 |
N-(4-Amino-2-nitrotoluinyl)glycylhydrazide |
分子式 |
C9H13N5O3 |
分子量 |
239.23 g/mol |
IUPAC名 |
2-[(4-amino-2-nitrophenyl)methylamino]acetohydrazide |
InChI |
InChI=1S/C9H13N5O3/c10-7-2-1-6(8(3-7)14(16)17)4-12-5-9(15)13-11/h1-3,12H,4-5,10-11H2,(H,13,15) |
InChIキー |
MAPGYXGKILYNNC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CNCC(=O)NN |
正規SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CNCC(=O)NN |
その他のCAS番号 |
129462-42-6 |
同義語 |
N-(4-amino-2-nitrotoluinyl)glycylhydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




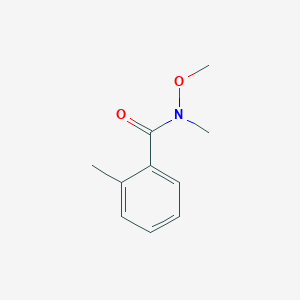
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
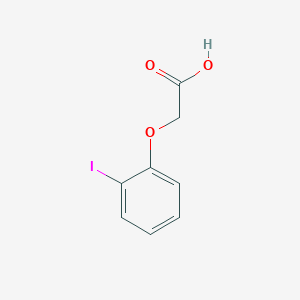
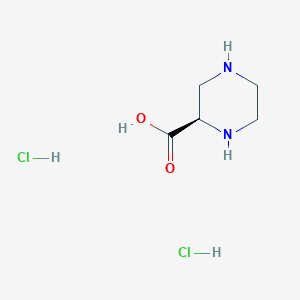
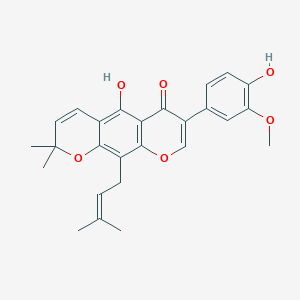
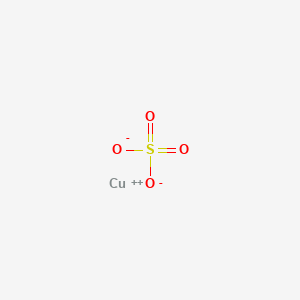

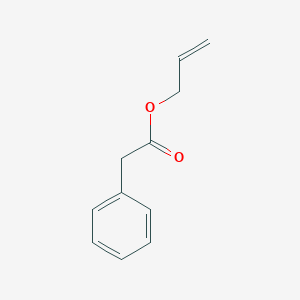

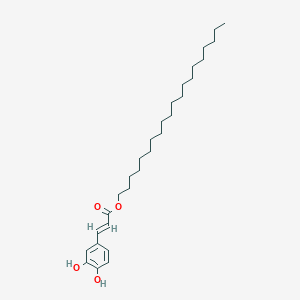
![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
